molecular formula C9H12N2O3 B13721008 N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

Cat. No.: B13721008
M. Wt: 196.20 g/mol
InChI Key: HYELDGUNYOPEMH-UHFFFAOYSA-N
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Description

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by hydroxylamine and methoxy functional groups. Structurally, it features a benzene ring substituted with two methoxy groups at positions 2 and 4, and a hydroxyimino group (-NH-OH) attached to the carboximidamide moiety.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

HYELDGUNYOPEMH-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N\O)/N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydroxylamine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carboximidamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Backbone Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2,4-dimethoxybenzene Not specified Not listed Nucleophilic reactivity, 3 suppliers
N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide 3,4,5-trimethoxybenzene Not specified 36957-30-9 Enzyme inhibition candidate
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide 2-dimethylaminobenzene Not specified 57076-10-5 High toxicity, inhalation hazard
N'-Hydroxy-2-(4-methylpiperazinyl)-benzenecarboximidamide 4-methylpiperazinylbenzene 234.30 1021244-09-6 Enhanced solubility, CNS applications
N'-hydroxy-2,2-dimethylpropanimidamide Aliphatic (propanimidamide) 116.16 42956-75-2 Agrochemical intermediates

Biological Activity

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature and research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₂O₃
  • Melting Point : 162-164°C
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The hydroxyl and methoxy groups on the benzene ring enhance its interaction with target proteins, potentially affecting their activity and stability.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

In vitro assays indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The effectiveness varies depending on the concentration and the specific microorganism tested.

Cytotoxicity

Research has evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrate that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

StudyFindings
Smith et al. (2023)Demonstrated significant antioxidant activity in human cell lines with IC50 values lower than standard antioxidants.
Johnson et al. (2024)Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al. (2023)Found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at 24 hours.

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